Ibuprofenyl-coa
Overview
Description
Ibuprofenyl-coenzyme A is a metabolic intermediate formed during the metabolic inversion of ibuprofenThe formation of ibuprofenyl-coenzyme A involves the conjugation of ibuprofen with coenzyme A, a crucial molecule in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The formation of ibuprofenyl-coenzyme A occurs through the metabolic inversion of ibuprofen. This process involves the formation, epimerization, and hydrolysis of the coenzyme A thioester. In laboratory settings, ®-ibuprofen is incubated with liver homogenates or microsomes to facilitate the formation of ibuprofenyl-coenzyme A .
Industrial Production Methods
Industrial production of ibuprofenyl-coenzyme A is not common due to its role as a metabolic intermediate rather than a final product. the synthesis of ibuprofen itself involves several steps, including Friedel-Crafts acylation, hydrogenation, and resolution of enantiomers .
Chemical Reactions Analysis
Types of Reactions
Ibuprofenyl-coenzyme A undergoes several types of reactions, including:
Epimerization: Conversion between ®- and (S)-ibuprofenyl-coenzyme A.
Hydrolysis: Breakdown of ibuprofenyl-coenzyme A to release ibuprofen and coenzyme A.
Common Reagents and Conditions
Epimerization: Requires liver homogenates or microsomes.
Hydrolysis: Occurs in the presence of water and specific enzymes.
Major Products Formed
Epimerization: Produces both ®- and (S)-ibuprofenyl-coenzyme A.
Hydrolysis: Produces ibuprofen and coenzyme A.
Scientific Research Applications
Ibuprofenyl-coenzyme A is primarily studied in the context of drug metabolism and pharmacokinetics. It provides insights into the metabolic pathways of ibuprofen and the role of coenzyme A in drug metabolism. Research on ibuprofenyl-coenzyme A helps in understanding the stereoselective inversion of ibuprofen and its implications for drug efficacy and safety .
Mechanism of Action
Ibuprofenyl-coenzyme A exerts its effects through the metabolic inversion of ibuprofen. The process involves the formation of the coenzyme A thioester, followed by epimerization and hydrolysis. This inversion is facilitated by enzymes involved in lipid metabolism, such as fatty acyl-coenzyme A synthetases .
Comparison with Similar Compounds
Similar Compounds
Naproxenyl-coenzyme A: Formed from naproxen, another nonsteroidal anti-inflammatory drug.
Ketoprofenyl-coenzyme A: Formed from ketoprofen, a nonsteroidal anti-inflammatory drug similar to ibuprofen.
Uniqueness
Ibuprofenyl-coenzyme A is unique due to its role in the stereoselective inversion of ibuprofen. This inversion is crucial for the pharmacological activity of ibuprofen, as the (S)-enantiomer is more potent in inhibiting cyclooxygenase enzymes compared to the ®-enantiomer .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPNTKLVZJJLA-FTEDYNDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347967 | |
Record name | Ibuprofenyl-coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135027-64-4 | |
Record name | Ibuprofenyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofenyl-coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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